Ilorasertib - 1227939-82-3

Ilorasertib

Catalog Number: EVT-288109
CAS Number: 1227939-82-3
Molecular Formula: C25H21FN6O2S
Molecular Weight: 488.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ilorasertib has been used in trials studying the treatment of Myelodysplasia, Solid Neoplasm, Advanced Cancers, Advanced Solid Tumors, and Acute Myelogenous Leukemia, among others.
Ilorasertib is an orally bioavailable, adenosine triphospate mimetic, and inhibitor of Aurora kinases, vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptor (PDGFRs), with potential antineoplastic activity. Upon administration, ilorasertib selectively binds to and inhibits Aurora kinases A, B and C, which may disrupt both the assembly of the mitotic spindle apparatus and chromosome segregation, and inhibit both cellular division and proliferation in Aurora kinase-overexpressing tumor cells. In addition, ilorasertib selectively binds to and inhibits VEGFRs and PDGFRs, which may result in the inhibition of both angiogenesis and tumor cell proliferation in VEGFR/PDGFR-overexpressing tumor cells. This agent also inhibits the Src family of cytoplasmic tyrosine kinases. Aurora kinases A, B and C, are serine/threonine kinases that play essential roles in mitotic checkpoint control and are overexpressed by a wide variety of tumor cell types. Both VEGFRs and PDGFRs are receptor tyrosine kinase families whose members may be upregulated in various tumor cell types.
Overview

Ilorasertib is a small molecule inhibitor primarily targeting Aurora kinases, specifically Aurora A, B, and C. It also inhibits other kinases such as RET tyrosine kinase, platelet-derived growth factor receptor beta, and Fms-like tyrosine kinase 1. This compound is under investigation for its potential therapeutic applications in treating various cancers, including leukemia and solid tumors. The compound's ability to interfere with cell cycle regulation makes it a significant candidate for cancer therapeutics .

Source and Classification

Ilorasertib is classified as an antitumor agent due to its mechanism of action that disrupts mitotic processes in cancer cells. It is sourced from synthetic chemical pathways designed to optimize its efficacy against specific kinases involved in tumor growth and progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ilorasertib involves several key steps starting from precursor molecules. The general procedure includes:

  1. Reaction Conditions: The synthesis typically requires organic solvents, catalysts, and controlled temperatures to maximize yield and purity.
  2. Synthetic Routes: Commonly employed methods include:
    • Multi-step synthesis: Involves sequential reactions to build the complex structure of Ilorasertib.
    • Optimization: Adjustments in reaction conditions to enhance the efficiency of the synthesis process.

Industrial production scales up these methods using continuous flow reactors and automated systems to ensure consistent quality and output .

Molecular Structure Analysis

Structure and Data

Ilorasertib has a molecular formula of C25H21FN6O2S and a molecular weight of 525.0 g/mol. The compound's structure features several functional groups that contribute to its biological activity:

  • InChI Key: SUKMSIXFLFTNHO-UHFFFAOYSA-N
  • Structural Characteristics: The presence of fluorine and sulfur atoms within the molecular framework is critical for its interaction with target kinases.

The compound's structural complexity allows it to effectively bind to the active sites of various kinases, thereby inhibiting their activity .

Chemical Reactions Analysis

Reactions and Technical Details

Ilorasertib undergoes several types of chemical reactions:

  1. Oxidation: Can lead to the formation of oxidized derivatives under specific conditions.
  2. Reduction: Modifies functional groups within the molecule.
  3. Substitution: Allows for the introduction or replacement of functional groups, potentially altering biological activity.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions vary based on the desired outcome, often requiring precise control over temperature and pH levels .

Mechanism of Action

Ilorasertib functions primarily through the inhibition of Aurora kinases, which play a crucial role in cell division. Its mechanism can be summarized as follows:

  • Inhibition of Phosphorylation: Ilorasertib inhibits histone H3 phosphorylation, which is essential for chromosome alignment during mitosis.
  • Disruption of Spindle Assembly Checkpoint: By inhibiting Aurora B kinase, Ilorasertib affects the spindle assembly checkpoint, leading to improper chromosomal segregation and ultimately inducing apoptosis in cancer cells .

Data from clinical trials indicate that Ilorasertib has shown promising results in reducing tumor growth in various malignancies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ilorasertib is typically presented as a solid compound.
  • Solubility: Solubility characteristics are crucial for its formulation in therapeutic applications.

Chemical Properties

  • Stability: The compound's stability under various conditions is essential for its efficacy as a drug.
  • Reactivity: Its reactivity profile allows it to interact selectively with target kinases while minimizing off-target effects.

Relevant data from studies indicate that Ilorasertib maintains stability under physiological conditions, which is advantageous for therapeutic use .

Applications

Ilorasertib has several scientific applications:

  • Cancer Research: Used extensively as a tool compound to study kinase inhibition mechanisms and signal transduction pathways.
  • Cellular Assays: Employed in assays to investigate effects on cell proliferation and apoptosis.
  • Therapeutic Development: Under investigation for potential use in treating various cancers, particularly those resistant to conventional therapies.

Ilorasertib represents a significant advancement in targeted cancer therapies, providing insights into the role of kinase inhibitors in oncology .

Introduction to Ilorasertib: A Multitargeted Kinase Inhibitor

Historical Development and Discovery of Ilorasertib

Ilorasertib (developmental code ABT-348) emerged from systematic drug discovery efforts by AbbVie to develop kinase inhibitors with dual targeting capabilities. Its identification followed high-throughput screening campaigns focused on compounds capable of simultaneously inhibiting mitotic regulators (Aurora kinases) and angiogenesis pathways (VEGFR/PDGFR families). Preclinical studies demonstrated potent activity against hematologic malignancies and solid tumors, leading to its advancement into clinical trials. A first-in-human phase 1 dose-escalation trial (NCT01110486) evaluated ilorasertib monotherapy administered via oral (once or twice daily) or intravenous routes in patients with advanced solid tumors. This trial confirmed target engagement and preliminary antitumor activity, including partial responses in basal cell carcinoma and adenocarcinoma patients [1] [8]. Concurrently, a phase 1 trial in hematologic malignancies (NCT01110473) established recommended phase 2 oral doses of 540 mg once weekly and 480 mg twice weekly, supported by pharmacodynamic evidence of Aurora and VEGF pathway inhibition [8]. Despite discontinuation of clinical development, ilorasertib remains a pharmacologically significant prototype for multitargeted kinase inhibitor design.

Structural and Chemical Characterization of Ilorasertib

Molecular Formula and 3D Conformational Analysis

Ilorasertib is a synthetically derived organic small molecule with the systematic chemical name N-(4-fluorophenyl)-N'-[4-(2-{[(2H-1,2,3-triazol-4-yl)methyl]amino}pyrimidin-4-yl)phenyl]urea. Its molecular formula is C₂₅H₂₁FN₆O₂S, corresponding to a molecular weight of 488.54 g/mol [5] [9]. The core structure integrates a bis-aryl urea scaffold linked to a triazolopyrimidine hinge-binding moiety and a fluorophenyl group. Critical physicochemical properties include:

  • Hydrogen Bonding: 4 hydrogen bond donors and 7 acceptors
  • Lipophilicity: Calculated XLogP of 3.66
  • Polar Surface Area: 146.33 Ų [9]

Conformational analyses reveal that the urea linkage adopts a planar configuration optimal for forming bidentate hydrogen bonds with kinase hinge regions. The triazolopyrimidine group occupies the adenine-binding pocket, while the fluorophenyl ring extends toward hydrophobic regions adjacent to the ATP cleft. This conformation enables optimal interactions with both Aurora kinases' catalytic domains and VEGF receptors' intracellular kinase domains [5] [10].

ATP-Competitive Binding Mechanism

Ilorasertib functions as a type I ATP-competitive inhibitor, binding directly to the active conformation of kinases. It exhibits sub-nanomolar to low-nanomolar inhibitory potency against key targets, as quantified by enzymatic IC₅₀ values:

Table 1: Kinase Inhibition Profile of Ilorasertib

Target KinaseIC₅₀ (nM)Biological Role
Aurora B5Chromosome segregation, cytokinesis
Aurora C1Meiotic regulation
VEGFR22Angiogenesis, endothelial survival
PDGFRβ13Stromal support, tumor proliferation
FLT31Hematopoietic signaling
Aurora A116Mitotic spindle assembly [1] [5] [8]

The binding mechanism involves:

  • Hinge Region Interaction: The triazolopyrimidine nitrogen atoms form critical hydrogen bonds with backbone amides in the hinge (e.g., Ala173 in Aurora B) [10].
  • Hydrophobic Occupancy: The fluorophenyl and adjacent aromatic systems insert into hydrophobic pockets I and II, displacing ATP’s adenine ring.
  • DFG Motif Engagement: Unlike type II inhibitors, ilorasertib does not require the "DFG-out" inactive conformation, allowing inhibition of kinases resistant to allosteric blockers [1] [6].

Table 2: Key Binding Interactions of Ilorasertib with Aurora B

Ilorasertib FragmentKinase ResidueInteraction Type
TriazolopyrimidineAla173 (backbone)Hydrogen bonding
Urea carbonylGlu171 (side chain)Hydrogen bonding
Central phenyl ringLeu139Hydrophobic packing
FluorophenylVal147Van der Waals interaction [5] [10]

Rationale for Multitargeted Kinase Inhibition in Oncology

The design philosophy underpinning ilorasertib reflects the "polypharmacology" approach to overcome limitations of single-target kinase inhibitors in oncology. This strategy addresses three core challenges:

  • Tumor Heterogeneity and Adaptive Resistance: Cancers frequently activate compensatory signaling pathways when single nodes are inhibited. By concurrently targeting mitotic drivers (Aurora B) and angiogenesis pathways (VEGFR2/PDGFRβ), ilorasertib disrupts parallel survival mechanisms. For example, Aurora B inhibition induces catastrophic mitotic errors and polyploidy, while VEGFR2 blockade suppresses tumor neovascularization—synergistically compromising tumor growth [1] [4].

  • Leveraging Oncogenic Addictions: Certain malignancies exhibit co-dependency on multiple kinases. Hematologic cancers like acute myeloid leukemia (AML) often rely on FLT3 and Aurora B signaling. Ilorasertib’s nanomolar potency against both targets (FLT3 IC₅₀ = 1 nM; Aurora B IC₅₀ = 5 nM) enables dual pathway suppression, validated by reduced phosphorylated histone H3 (Aurora B substrate) and inhibited FLT3 autophosphorylation in preclinical models [8] [5].

  • Pharmacodynamic Advantages: The differential target engagement thresholds of ilorasertib allow sequential biological effects at escalating exposures. In clinical studies, VEGFR2 inhibition (evidenced by hypertension and reduced KDR phosphorylation) occurred at lower doses (≥40 mg BID), while maximal Aurora B suppression (polyploidy induction) required higher exposures (>230 mg BID). This "exposure titration" effect permits selective pathway modulation based on dosing regimens [1].

  • Overcoming Scaffolding Functions: ATP-competitive inhibitors like ilorasertib may prevent non-catalytic scaffolding roles of kinases. Recent studies show that inhibited kinases can still assemble signaling complexes. By occupying the ATP pocket, ilorasertib induces conformational changes that disrupt protein-protein interactions dependent on kinase domains, thereby extending therapeutic effects beyond catalytic suppression [2] [6].

Table 3: Preclinical Evidence Supporting Multitargeted Rationale

Biological EffectTarget EngagedBiomarker Outcome
AntiangiogenesisVEGFR2Reduced microvessel density in xenografts
Mitotic arrestAurora BPolyploidy in ≥30% of tumor cells
Apoptosis inductionFLT3Cleaved caspase-3 in AML models
Stromal disruptionPDGFRβInhibition of cancer-associated fibroblasts [1] [5] [8]

The clinical validation of this approach emerged from the phase 1 trial where ilorasertib monotherapy yielded partial responses in patients with basal cell carcinoma and adenocarcinoma—tumor types historically dependent on angiogenesis and chromosomal instability pathways [1]. This reinforces the therapeutic relevance of concurrent kinase polypharmacology in advanced malignancies.

Table 4: Ilorasertib Synonyms and Identifiers

Identifier TypeValue
Systematic NameN-(4-fluorophenyl)-N'-[4-(2-{[(2H-1,2,3-triazol-4-yl)methyl]amino}pyrimidin-4-yl)phenyl]urea
SynonymsABT-348, A-968660
CAS Registry1227939-82-3
InChI KeyWPHKIQPVPYJNAX-UHFFFAOYSA-N [5] [9]

Properties

CAS Number

1227939-82-3

Product Name

Ilorasertib

IUPAC Name

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea

Molecular Formula

C25H21FN6O2S

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34)

InChI Key

WPHKIQPVPYJNAX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N

Solubility

Soluble in DMSO, not in water

Synonyms

ABT348; ABT-348; ABT 348; Abbott 968660; Ilorasertib

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.